molecular formula C23H25N3O3S B2705918 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899759-49-0

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2705918
CAS No.: 899759-49-0
M. Wt: 423.53
InChI Key: NMTGKANLAPPNDE-UHFFFAOYSA-N
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Description

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, a pyrazinone ring, and a sulfanyl-acetamide linkage, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the condensation of appropriate amines and diketones under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazinone ring using suitable reagents and catalysts.

    Sulfanyl-Acetamide Linkage Formation: The final step involves the formation of the sulfanyl-acetamide linkage through a nucleophilic substitution reaction, where the sulfanyl group is attached to the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazinone ring, converting it to a hydroxyl group.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrazinone ring.

    Substitution: Various substituted derivatives of the ethoxyphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazinone ring and the sulfanyl-acetamide linkage are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of a propan-2-yl group.

Uniqueness

The presence of the ethoxyphenyl group and the specific arrangement of functional groups in 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide provides unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-4-29-20-11-9-19(10-12-20)26-14-13-24-22(23(26)28)30-15-21(27)25-18-7-5-17(6-8-18)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTGKANLAPPNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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